
l-Propoxyphene
Descripción general
Descripción
El dextropropoxifeno es un analgésico opioide que fue patentado por primera vez en 1955 por Eli Lilly and Company. Es un isómero óptico del levopropoxifeno y se utiliza principalmente para tratar el dolor leve a moderado. Además, tiene efectos antitusivos (supresor de la tos) y anestésicos locales. A pesar de su efectividad, el dextropropoxifeno se ha retirado del mercado en Europa y Estados Unidos debido a las preocupaciones sobre sobredosis fatales y arritmias cardíacas .
Métodos De Preparación
La síntesis del dextropropoxifeno implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética clave incluye los siguientes pasos:
Formación del Intermedio: La síntesis comienza con la preparación del propionato de 1-bencil-3-(dimetilamino)-2-metil-1-fenilpropilo.
Condiciones de Reacción: El intermedio se somete luego a esterificación y otras reacciones químicas en condiciones controladas para producir dextropropoxifeno.
Producción Industrial: Los métodos de producción industrial involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. .
Análisis De Reacciones Químicas
El dextropropoxifeno experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar nordextropropoxifeno, que es un metabolito activo.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Las reacciones generalmente se llevan a cabo bajo temperaturas y condiciones de pH controladas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen nordextropropoxifeno y otros derivados con propiedades farmacológicas modificadas
Aplicaciones Científicas De Investigación
Pharmacological Profile
l-Propoxyphene is an enantiomer of dextropropoxyphene and acts primarily as an analgesic and antitussive agent. Its mechanism of action involves binding to opioid receptors in the central nervous system, which modulates pain perception. The compound is metabolized into norpropoxyphene, which possesses similar analgesic properties but may also contribute to cardiotoxic effects observed in some patients .
Therapeutic Uses
-
Pain Management :
- This compound was historically prescribed for mild to moderate pain relief. It was often used in combination with other medications to enhance analgesic efficacy.
- Antitussive Properties :
- Tourette's Syndrome :
Safety Concerns and Withdrawal
The safety profile of this compound has been a significant concern due to its association with serious cardiac events. Studies have shown that therapeutic doses can lead to significant QT interval prolongation, increasing the risk of arrhythmias, particularly in vulnerable populations such as the elderly or those with renal impairment . As a result, regulatory agencies like the FDA have recommended against its continued use, leading to its withdrawal from many markets worldwide.
Cardiac Risk Assessment
A retrospective cohort study analyzed the risk of out-of-hospital deaths among propoxyphene users compared to nonusers and users of hydrocodone. The findings indicated no increased risk for sudden cardiac death among current users; however, there was a notable increase in medication toxicity deaths associated with propoxyphene use .
Efficacy in Neurological Disorders
In a double-blind study involving patients with Tourette's syndrome, participants receiving this compound showed a reduction in tic severity compared to placebo controls. This suggests that while the drug may have potential therapeutic benefits in specific neurological contexts, its risks must be carefully weighed against these benefits .
Mecanismo De Acción
El dextropropoxifeno actúa como un agonista débil en los receptores opioides, afectando principalmente a los receptores OP3 en el sistema nervioso central. Estos receptores están acoplados a receptores de proteínas G, que modulan la transmisión sináptica. Al unirse a estos receptores, el dextropropoxifeno inhibe la liberación de neurotransmisores, lo que lleva al alivio del dolor y la supresión de la tos. Los objetivos y vías moleculares involucrados incluyen la inhibición de la adenilato ciclasa y la modulación de los canales iónicos .
Comparación Con Compuestos Similares
El dextropropoxifeno es estructuralmente similar a otros analgésicos opioides, como:
Metadona: Ambos son opioides sintéticos con propiedades farmacológicas similares, pero la metadona se utiliza para el dolor más severo y el tratamiento de la dependencia de opioides.
Levopropoxifeno: El isómero levo del dextropropoxifeno, que tiene efectos antitusivos limitados y no tiene propiedades analgésicas significativas.
Propoxifeno: La forma general de dextropropoxifeno, que incluye tanto los isómeros dextro como levo.
La singularidad del dextropropoxifeno radica en su forma isomérica específica, que proporciona un alivio eficaz del dolor con un riesgo relativamente bajo de adicción en comparación con otros opioides. su potencial para causar sobredosis fatales y arritmias cardíacas ha llevado a su retirada de muchos mercados.
Actividad Biológica
l-Propoxyphene, also known as levopropoxyphene, is an opioid analgesic that was primarily used for its pain-relieving properties and as an antitussive agent. However, due to safety concerns, it was withdrawn from the U.S. market in 2010. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical implications, and associated risks.
This compound acts primarily as an agonist at the mu-opioid receptor, which is part of the G-protein coupled receptor family. Upon binding to these receptors, this compound induces a series of intracellular signaling events:
- G-Protein Coupling : The binding activates G-proteins by facilitating the exchange of GDP for GTP on the alpha subunit, leading to dissociation of the G-protein complex and activation of downstream effectors such as adenylate cyclase and calcium channels .
- Cellular Responses : This activation results in various cellular responses including inhibition of adenylate cyclase activity, modulation of ion channels (N-type and L-type calcium channels), and activation of potassium channels. Additionally, it influences pathways related to mitogen-activated protein kinases (MAPK) and phospholipase C (PLC) signaling .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : After oral administration, propoxyphene undergoes extensive first-pass metabolism.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4) into norpropoxyphene, which is its active metabolite .
- Half-life : The half-life of propoxyphene ranges from 6 to 12 hours, while norpropoxyphene has a longer half-life of 30 to 36 hours .
- Excretion : Approximately 20% to 25% of the administered dose is excreted via urine within 48 hours, mostly as conjugated norpropoxyphene .
Efficacy as an Antitussive
Clinical studies have evaluated the effectiveness of this compound as an antitussive agent. One study highlighted its potential in controlling cough symptoms; however, the exact efficacy compared to other agents remains debated .
Safety Concerns
The withdrawal of this compound from the market was largely due to safety concerns related to its cardiovascular effects:
- Cardiac Risks : Research indicated that this compound could lead to significant QT interval prolongation on ECG readings. In a study involving healthy volunteers, doses as low as 600 mg resulted in mean changes in QTcF interval by 29.8 ms, while higher doses exacerbated this effect .
- Mortality Risks : A retrospective cohort study found no increased risk for sudden cardiac death among current users compared to non-users; however, there was an elevated risk for medication toxicity deaths . The hazard ratio for medication toxicity was reported at 1.85 compared to non-users .
Case Studies
Several case studies have documented adverse effects associated with this compound use:
- Overdose Cases : Reports have shown that overdose can lead to rapid fatalities attributed to cardiovascular mechanisms, emphasizing the need for caution in prescribing this medication .
- Elderly Population : Studies indicate that elderly patients may experience significantly longer half-lives for both propoxyphene and its metabolite due to decreased renal clearance, increasing their risk for adverse effects .
Summary Table of Key Findings
Aspect | Details |
---|---|
Mechanism of Action | Agonist at mu-opioid receptors; activates G-proteins |
Half-life | Propoxyphene: 6-12 hours; Norpropoxyphene: 30-36 hours |
Main Metabolite | Norpropoxyphene |
Cardiac Risks | Significant QT prolongation observed |
Mortality Risk | Increased risk for medication toxicity deaths (HR = 1.85) |
Special Populations | Elderly patients show increased half-lives and toxicity risk |
Propiedades
Número CAS |
77-50-9 |
---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1 |
Clave InChI |
XLMALTXPSGQGBX-GCJKJVERSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
SMILES isomérico |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
SMILES canónico |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Color/Form |
Crystals from petroleum ether |
melting_point |
75.5 °C |
Solubilidad |
In water, 3.32 mg/L at 25 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.